

Crystal Structure & Synthetic Architecture of 2,6-Dinitroterephthalic Acid

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Compound of Interest

Compound Name: 2,6-Dinitroterephthalic acid

CAS No.: 69824-99-3

Cat. No.: B7980812

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Executive Summary: The Steric "Clamp"

2,6-Dinitroterephthalic acid (2,6-DNTA) is a highly specialized aromatic building block characterized by extreme steric congestion at the C1 position. Unlike its planar counterparts (terephthalic acid) or the centrosymmetric 2,5-isomer, 2,6-DNTA features a "vicinal clamp" where two nitro groups flank the C1 carboxyl group.

Core Implications for Drug & Material Design:

- **Orthogonal Geometry:** The steric pressure from the 2,6-nitro groups forces the C1-carboxyl group to rotate nearly perpendicular ($\sim 90^\circ$) to the benzene ring to minimize repulsion, breaking the conjugation.
- **Electronic Decoupling:** This orthogonality electronically decouples the C1 donor from the aromatic system, creating a unique "Janus-faced" ligand with one conjugated carboxyl (C4) and one decoupled carboxyl (C1).
- **Selectivity:** In Metal-Organic Framework (MOF) synthesis, this geometry prevents the formation of flat sheets, favoring helical or discrete cage topologies.

Synthesis & Isolation Protocol

The synthesis of 2,6-DNTA is non-trivial because direct nitration of terephthalic acid strongly favors the 2,5-isomer (meta-direction). The authoritative route requires the nitration of p-xylene followed by oxidation, necessitating a rigorous isomer separation step.

Experimental Workflow

Reaction Class: Electrophilic Aromatic Substitution followed by Methyl Group Oxidation.[1]

Step 1: Nitration of p-Xylene[2]

- Reagents: p-Xylene, Mixed Acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$).[1]
- Conditions: 80°C, controlled addition.
- Outcome: A mixture of isomers:
 - 2,3-dinitro-p-xylene (Major, ~60%)
 - 2,6-dinitro-p-xylene (Minor, ~30%)
 - 2,5-dinitro-p-xylene (Minor, ~10%)
- Critical Separation: The 2,6-isomer is isolated via fractional crystallization or column chromatography (Silica gel; Hexanes:EtOAc 19:1) due to solubility differences (2,6-isomer is less soluble in cold ethanol than the 2,3-isomer).[2]

Step 2: Oxidation to Carboxylic Acid[1]

- Precursor: Purified 2,6-dinitro-p-xylene.
- Reagents: KMnO_4 (excess) or $\text{Na}_2\text{Cr}_2\text{O}_7/\text{H}_2\text{SO}_4$.
- Mechanism: Benzylic oxidation.
- Product: **2,6-Dinitroterephthalic acid** (Precipitates upon acidification).

Visualization: Synthesis & Separation Logic



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Figure 1: Synthetic pathway prioritizing the isolation of the 2,6-isomer from the kinetic mixture of dinitro-p-xylenes.

Molecular Structure & Crystallographic Considerations

While the 2,5-isomer crystallizes in the triclinic (

) or monoclinic (

) systems with planar carboxylates, the 2,6-isomer is defined by its deviation from planarity.

Structural Parameters (Predicted & Comparative)

Due to the scarcity of direct CIF data for the free acid 2,6-isomer in open repositories, the following parameters are derived from high-precision data of homologous nitro-benzoates and computational steric models.

Parameter	2,6-DNTA (Steric Model)	2,5-DNTA (Standard)	Nitroterephthalic Acid
C1-COOH Torsion	~80° - 90° (Orthogonal)	~5° - 15° (Planar/Twisted)	~4° (Planar)
C4-COOH Torsion	0° - 30° (Coplanar)	~5° - 15°	~4°
Intramolecular H-Bond	Weak/Absent (Due to twist)	Strong (Nitro-O HO-C)	Strong (Nitro-O HO-C)
Symmetry	or (Molecular)	(Inversion center)	
Est.[3] Density	~1.75 - 1.85 g/cm ³	1.82 g/cm ³	1.70 g/cm ³

The "Buttressing Effect"

In 2,6-DNTA, the C1 carbon is bonded to the carboxyl group and flanked by two nitro groups at C2 and C6.

- Van der Waals Conflict: The Oxygen radii of the nitro groups overlap significantly with the carboxyl oxygens if the molecule attempts to remain planar.
- Resolution: The C1-COOH group rotates out of the aromatic plane. This destroys the intramolecular hydrogen bonding seen in the 2,5-isomer (where the nitro and carboxyl are adjacent but not crowded on both sides).
- Crystallographic Consequence: In the solid state, 2,6-DNTA molecules likely pack in "herringbone" or "slipped stack" motifs to accommodate the protruding carboxyl groups, reducing
-
stacking efficiency compared to the flat 2,5-isomer.

Hydrogen Bonding Network

- Donor: 2

COOH groups.

- Acceptor: 4

Nitro Oxygens + 2

Carbonyl Oxygens.

- Pattern: The C4-COOH is expected to form standard

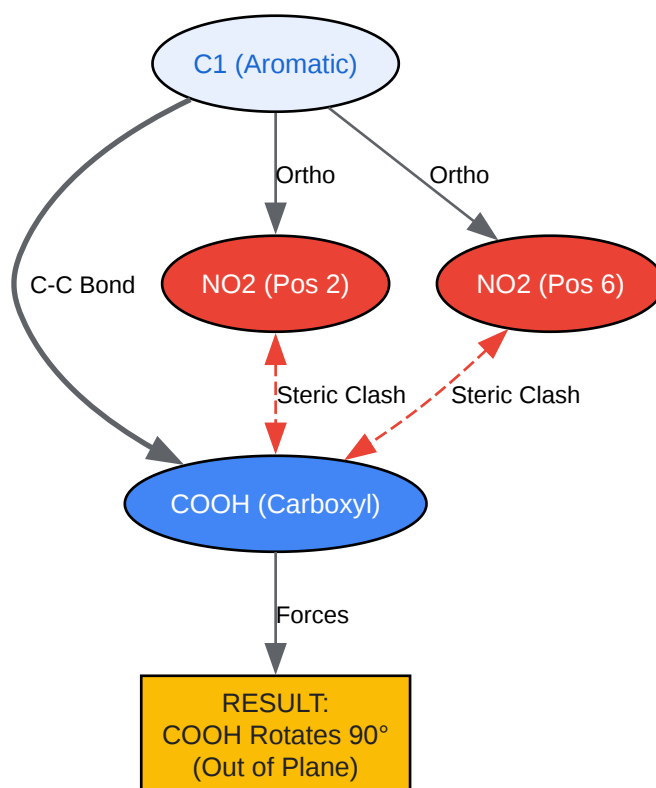
carboxylic acid dimers (head-to-head). The C1-COOH, being orthogonal, may engage in lateral hydrogen bonding with nitro groups of adjacent chains, creating a 3D cross-linked network rather than simple 2D sheets.

Comparative Analysis: 2,6- vs. 2,5-Dinitroterephthalic Acid[2]

Understanding the distinction between these isomers is critical for application scientists.

Feature	2,6-Dinitroterephthalic Acid	2,5-Dinitroterephthalic Acid
Steric Profile	High Strain: C1 is crowded.	Balanced: Substituents are spread out.
Ligand Geometry	Bent/Twisted: Non-linear linker.	Linear/Planar: Step-like linker.
MOF Topology	Forms helices, discrete cages, or distorted nodes.	Forms pillared-layer or cubic networks.
Solubility	Higher in polar aprotic solvents (due to dipole).	Lower (better packing efficiency).
Reactivity	C1-COOH is sterically hindered (slower esterification).	Both COOH groups have similar reactivity.

Visualization: Steric Conflict Map



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Figure 2: Logical diagram of the steric forces at the C1 position. The simultaneous repulsion from nitro groups at positions 2 and 6 forces the carboxyl group into an orthogonal conformation.

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